Triflumizole

Catalog No.
S606805
CAS No.
68694-11-1
M.F
C15H15ClF3N3O
M. Wt
345.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triflumizole

CAS Number

68694-11-1

Product Name

Triflumizole

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-1-imidazol-1-yl-2-propoxyethanimine

Molecular Formula

C15H15ClF3N3O

Molecular Weight

345.75 g/mol

InChI

InChI=1S/C15H15ClF3N3O/c1-2-7-23-9-14(22-6-5-20-10-22)21-13-4-3-11(16)8-12(13)15(17,18)19/h3-6,8,10H,2,7,9H2,1H3

InChI Key

HSMVPDGQOIQYSR-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 10.2 mg/L at 20 °C and pH 7
In chloroform = 2.22 mg/L at 20 °C; hexane = 0.0176 mg/L at 20 °C; xylene = 0.639 mg/L at 20 °C; acetone = 1.44 mg/L at 20 °C; methanol = 0.496 mg/L at 20 °C
Solubility in water, mg/l at 20Â °C: 10.2 (practically insoluble)

Synonyms

[N(E)]-4-Chloro-N-[1-(1H-imidazol-1-yl)-2-propoxyethylidene]-2-(trifluoromethyl)benzenamide; 1-[(1E)-1-[[4-chloro-2-(trifluoromethyl)phenyl]imino]-2-propoxyethyl]-1H-imidazole; Condor; NF 114; Procure; Procure (fungicide); SSP 11; Terraguard; Triflum

Canonical SMILES

CCCOCC(=NC1=C(C=C(C=C1)Cl)C(F)(F)F)N2C=CN=C2

The exact mass of the compound Triflumizole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.04 min water, 10.2 mg/l at 20 °c and ph 7in chloroform = 2.22 mg/l at 20 °c; hexane = 0.0176 mg/l at 20 °c; xylene = 0.639 mg/l at 20 °c; acetone = 1.44 mg/l at 20 °c; methanol = 0.496 mg/l at 20 °csolubility in water, mg/l at 20 °c: 10.2 (practically insoluble). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of imidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Triflumizole is a targeted, imidazole-class sterol demethylation inhibitor (DMI, FRAC Code 3) primarily procured for agricultural and horticultural fungicide formulations. By inhibiting the lanosterol 14α-demethylase (CYP51) enzyme, it disrupts fungal ergosterol biosynthesis, compromising cell membrane integrity [1]. From a formulation and processability standpoint, triflumizole is characterized by very low aqueous solubility (approximately 12.5 mg/L) but exceptionally high solubility in organic solvents such as dichloromethane (>3000 g/L) and acetone (1440 g/L) [2]. This physicochemical profile makes it highly suitable for high-load emulsifiable concentrates (EC) and wettable powders (WP). In procurement, triflumizole is prioritized over other DMI or QoI fungicides in high-value crop protection—particularly against powdery mildew and grey mould—due to its distinct resistance profile and lack of cross-resistance with non-DMI chemistries [3].

Substituting triflumizole with generic triazole DMIs (such as tebuconazole or myclobutanil) or broad-spectrum QoI fungicides (like azoxystrobin) frequently leads to application failure in regions with established resistance. While all DMIs target the CYP51 enzyme, the specific imidazole structure of triflumizole confers a lower resistance factor against heavily mutated fungal strains, such as Erysiphe necator, compared to widely used triazoles [1]. Furthermore, substituting with strobilurins (QoIs) in powdery mildew management can result in dramatic efficacy drops—from >99% disease reduction with triflumizole down to <60% with azoxystrobin—due to the widespread prevalence of the G143A mutation [2]. Consequently, buyers formulating rotational resistance-management programs cannot treat FRAC 3 or general broad-spectrum fungicides as interchangeable commodities; triflumizole must be specifically procured when targeting multi-drug resistant powdery mildew or Botrytis cinerea [3].

Quantitative Field Efficacy vs. QoI Fungicides in Powdery Mildew Management

In comparative field trials against cucurbit powdery mildew (Podosphaera xanthii), triflumizole demonstrated near-complete disease control, whereas standard QoI (strobilurin) fungicides failed significantly. Triflumizole achieved a 99.3% reduction in disease severity compared to the untreated control. In contrast, substitution with azoxystrobin yielded only a 57.4% reduction, and trifloxystrobin achieved 83.9% [1]. This performance gap highlights the critical necessity of triflumizole in regions where QoI resistance has compromised baseline strobilurin efficacy.

Evidence DimensionDisease severity reduction (%)
Target Compound DataTriflumizole: 99.3% reduction
Comparator Or BaselineAzoxystrobin: 57.4% reduction; Trifloxystrobin: 83.9% reduction
Quantified DifferenceTriflumizole outperformed azoxystrobin by 41.9 absolute percentage points in disease reduction.
ConditionsField trials on Podosphaera xanthii (cucurbit powdery mildew) over a full treatment period.

Buyers formulating for regions with established QoI resistance must procure triflumizole to ensure product performance and prevent catastrophic crop loss.

Lower Resistance Factor Compared to Triazole-Class DMIs

Although triflumizole shares the FRAC 3 classification with triazole fungicides, its imidazole core provides a distinct binding profile that mitigates cross-resistance severity. In a survey of grape powdery mildew (Erysiphe necator) isolates, triflumizole exhibited a resistance factor of 79. In contrast, the generic triazole substitutes tebuconazole and myclobutanil exhibited massive resistance factors of 360 and 350, respectively [1]. This quantitative difference proves that triflumizole retains higher relative efficacy against DMI-exposed populations than standard triazoles.

Evidence DimensionResistance Factor (Median EC50 of field isolates / Median EC50 of sensitive baseline)
Target Compound DataTriflumizole: 79
Comparator Or BaselineTebuconazole: 360; Myclobutanil: 350
Quantified DifferenceTriflumizole demonstrated a 4.5-fold lower resistance factor than tebuconazole and myclobutanil.
ConditionsGrape leaf disc bioassays of Erysiphe necator isolates.

Demonstrates that purchasing generic triazoles as a cost-saving measure will fail in vineyards with DMI-resistant strains, making triflumizole the required active ingredient.

Extreme Organic Solubility Differential for High-Load Emulsifiable Concentrates

Triflumizole presents a highly polarized solubility profile that dictates its formulation pathways. It is practically insoluble in water, with a baseline solubility of only 12.5 mg/L at pH 5.9. However, it is exceptionally soluble in organic solvents, reaching 3016 g/L in dichloromethane, 2220 g/L in chloroform, and 1440 g/L in acetone at 20–25 °C [1]. This >100,000-fold differential between aqueous and organic solubility makes it a structurally necessary candidate for formulating high-load emulsifiable concentrates (EC) but requires specific surfactant and co-solvent engineering for wettable powders (WP).

Evidence DimensionSolubility (g/L)
Target Compound DataDichloromethane: 3016 g/L; Acetone: 1440 g/L
Comparator Or BaselineWater: 0.0125 g/L (12.5 mg/L)
Quantified DifferenceOrganic solubility is up to 241,000 times higher than aqueous solubility.
ConditionsStandard physicochemical testing at 20–25 °C.

Procurement teams and formulation chemists must select appropriate hydrophobic solvent systems and surfactants, as aqueous-based suspension concentrates (SC) without co-solvents are unviable.

Baseline Efficacy and Lack of Cross-Resistance in Botrytis cinerea

Triflumizole is highly effective against grey mould (Botrytis cinerea), demonstrating a mean in vitro EC50 of 0.58 μg/mL against baseline isolates. More importantly for procurement, triflumizole exhibits absolutely no cross-resistance with other major botryticides, including the benzimidazole carbendazim, the dicarboximide iprodione, and the SDHI boscalid [1]. This strict lack of cross-resistance with non-DMI classes makes it an essential rotational active ingredient.

Evidence DimensionCross-resistance profile and EC50
Target Compound DataTriflumizole: Mean EC50 = 0.58 μg/mL; No cross-resistance to non-DMIs
Comparator Or BaselineCarbendazim, Iprodione, Boscalid (Non-DMI botryticides)
Quantified DifferenceMaintains baseline efficacy (0.58 μg/mL) even in isolates resistant to carbendazim, iprodione, or boscalid.
ConditionsIn vitro mycelial growth inhibition assays on 79 B. cinerea isolates.

Allows agricultural buyers to procure triflumizole as a guaranteed rotational partner to break resistance cycles in grey mould management programs.

High-Load Emulsifiable Concentrate (EC) Formulation

Due to its extreme solubility in organic solvents (>1400 g/L in acetone) and near-insolubility in water, triflumizole is an effective active ingredient for manufacturing stable, high-concentration EC fungicides for broad-acre horticultural spraying [1].

Resistance-Breaking Powdery Mildew Programs

Triflumizole is the required procurement choice for cucurbit and grape protection in regions where QoI fungicides (like azoxystrobin) have failed, as it can restore disease control from <60% back to >99% [2].

Triazole-Resistant Vineyard Management

In vineyards where Erysiphe necator has developed high resistance factors (>350) to generic triazoles like tebuconazole and myclobutanil, the imidazole-based triflumizole serves as a highly effective, lower-resistance-factor (79) alternative [3].

Grey Mould (Botrytis cinerea) Rotational Strategies

Because it shows zero cross-resistance with benzimidazoles, dicarboximides, or SDHIs, triflumizole is strategically procured as a rotational partner to manage multi-drug resistant Botrytis outbreaks in high-value fruit crops [4].

Physical Description

COLOURLESS CRYSTALS.

Color/Form

Colorless crystals

XLogP3

4

Hydrogen Bond Acceptor Count

6

Exact Mass

345.0855743 Da

Monoisotopic Mass

345.0855743 Da

Boiling Point

No boiling point at normal pressure; decomposes at 150Â °C

Heavy Atom Count

23

Density

1.4 g/cm³

LogP

1.4 (LogP)
log Kow = 5.06 at pH 6.5; log Kow = 5.10 at pH 6.9; log Kow = 5.12 at pH 7.9
4.8 (calculated)

Decomposition

Decomposes on burning. This produces toxic and corrosive fumes including nitrogen oxides, hydrogen fluoride, and hydrogen chloride.

Melting Point

63.5 °C
63Â °C

UNII

7J6Y4H9MV5

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H360D: May damage the unborn child [Danger Reproductive toxicity];
H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Triflumizole is a colorless crystalline solid. It is moderately soluble in water. USE: Triflumizole is used as a fungicide on agricultural crops and residential/non-commercial fruits. EXPOSURE: Workers that use triflumizole may breathe in mists or have direct skin contact. The general population may be exposed by ingestion of food containing residues of triflumizole. If triflumizole is released to the environment, it will be broken down in air. Triflumizole released to air will also be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move slowly through soil. It may break down slowly in water. It may be broken down slowly by aquatic microorganisms under low oxygen conditions, and to a lesser extent under aerobic soil conditions. It is expected to build up in fish. RISK: No health effects were reported in Japanese workers that produce triflumizole during a yearly health exam. No incidences of acute poisoning or skin or eye irritation were reported in a 6-year period. Minor-to-moderate illness (headache, tingling, nausea, eye irritation, upper respiratory irritation and shortness of breath) was reported in farmworkers accidently exposed to a mixture of pyridaben, novaluron, and triflumizole (air drift from nearby farm spraying pear trees); however, the potential contribution of triflumizole to these symptoms is unknown. No other data on the potential for triflumizole to cause toxic effects in humans were available. Allergic skin reactions and mild eye and nasal irritation have been reported in some laboratory animals. Decreased activity was observed in laboratory animals that breathed high air levels of trifulmazole. Decreased body weight, decreased body temperature, tearing, incontinence, and nervous system effects (impaired movement, decreased activity, decreased strength, tremors, convulsions) were observed in laboratory animals fed high doses of trifulmazole. Mild liver changes, anemia, minor immune function impairments, and increased body weights were observed in laboratory animals fed low-to-moderate doses of trifulmazole overtime. Mild liver changes were also observed in laboratory animals following repeat skin application of trilumizole; no toxic effects were noted after single skin applications. Tumors were not induced in laboratory animals following life-time oral exposure. Altered estrous cycles, reduced fertility, and increased duration of pregnancy were observed in laboratory animals fed low levels of trifulmazole over several generations. No evidence of abortion or birth defects was observed in laboratory animals exposed before and/or during pregnancy to low-to-moderate doses (fetal death or decreased survival after birth occurred only at very high doses that were toxic/lethal in parental animals). Low birth weight was observed in offspring of laboratory animals exposed to moderate doses during pregnancy, but obesity was observed later in life in offspring of laboratory animals exposed to low doses during pregnancy. The potential for triflumizole to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

0.0000014 [mmHg]
1.4X10-6 mm Hg at 25 °C
Vapor pressure at 25Â °C: negligible

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

68694-11-1
99387-89-0

Absorption Distribution and Excretion

Following oral treatment of rats with /a single oral dose of 10 mg/kg/ [phenyl- U-(14)C]-NF-114, no sex-related differences were observed in absorption, metabolism, distribution or excretion. Maximum concentrations of radioactivity in plasma were attained within 1 hour of dosing in both sexes. Low levels of radioactivity were detectable in all tissue, organ, and blood samples. Radioactivity in urine accounted for 69.5-74.4% of the dose and feces accounted for 21.7-21.9% of the dose. /From table/
M&F: 10 or 300 mg/kg as single oral dose: Following oral treatment of rats with [phenyl- U-(14)C]-NF-114, approximately 93.8-100.6% of the administered dose was recovered. Urine was the major route of excretion. Low levels of radioactivity were detectable in all tissue, organ, and blood samples collected 2 days (10 mg/kg group) or 4 days (300 mg/kg group) post-dose with tissue concentrations generally higher in males than females. The metabolite profile in the excreta was quantitatively and qualitatively similar between the sexes and dose groups. /From table/

Metabolism Metabolites

The metabolism of triflumizole was investigated by analyzing fecal and urine samples retained from ... previous studies: single oral administration of 10 or 300 mg/kg bw and 14 consecutive oral doses of 10 mg/kg bw per day. ... Triflumizole is extensively metabolized: less than 2% of the radiolabel recovered from urine or feces was identified as parent compound. A few differences in metabolite pattern were observed between males and females after repeated low and single high doses, but not after a single low dose. The major urinary metabolites are the sulfate conjugates of FM-8-1 and FA-1-5, each representing approximately 20% of the radiolabel recovered after the single low dose from that matrix and, respectively, approximately 11% and 20% after the high dose. In feces, FD-2-1 is a major metabolite in all dose regimens (~6-10% of the recovered radiolabel). Considerable differences between dose regimens exist with respect to other major metabolites. FM-2-1 is the major metabolite after a single oral low dose (~9% of radiolabel recovered in feces), but represents less than 2% for the other dose regimens. FA-1-1 is a major metabolite after single and repeated low dosing (~5-10%), but not after single oral high dosing (<3%), whereas FD-1-1 is the major metabolite after a single oral high dose (~16%) and a minor metabolite after single and repeated low doses (<2%). The metabolite FM-6-1 was tentatively identified by TLC co-chromatography, and the radioactive band corresponding to the authentic FM-6-1 was obscure, because of its low radioactivity.

Wikipedia

Triflumizole

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)
Fungicides

Methods of Manufacturing

Triflumizole is produced by reaction of 2-trifluoromethyl-4-chloropropoxyacetanilide with imidazole in the presence of phosphorous pentachloride.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Bensulide (technical grade) as Class II: moderately hazardous; Main Use: fungicide, other than for seed treatment.

Analytic Laboratory Methods

A procedure for high-performance liquid chromatographic (HPLC) determination of triflumizole and its metabolite (Met) in crops was examined. Triflumizole and Met in sample crops were extracted with methanol and re-extracted into methylene chloride. After clean-up of the extract on a Florisil column, triflumizole and Met were determined by HPLC with UV detection at 238 nm. The HPLC column was packed with Nucleosil 5 C18 (ODS, 5 micron) and the eluent was acetonitrile-3 mM carbonate buffer (7:3, v/v, pH 9.0). The detection limit was 0.01-0.02 ppm and the recoveries from spiked crops (0.5 ppm) were 73-99% for triflumizole and 74-94% for Met. Triflumizole and Met were determined simultaneously and the method was shown to be applicable to residue analysis of these compounds in crops sprayed with Trifmine in fields.
Triflumizole (TRI) and its metabolite [4-chloro-alpha,alpha,alpha-trifluoro-N-(1-amino-2-propoxythylidene)- O-toluidine] (MET) were extracted with methanol and reverse-extracted with dichloromethane. After evaporation to dryness, the residue in dichloromethane layer was dissolved in mobile phase for high performance liquid chromatographic determination with external standard method. ...
An alternative method has been developed to determine more than 50 pesticides in alcoholic beverages using hollow fibre liquid phase microextraction (HF-LPME) followed by ultra-high pressure liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS), without any further clean-up step. Pesticides were extracted from the sample to the organic solvent immobilized in the fibre and they were desorbed in methanol prior to chromatographic analysis. Experimental parameters related to microextraction such as type of organic solvent, extraction time and agitation rate have been optimized. The extraction method has been validated for several types of alcoholic beverages such as wine and beer, and no matrix effect was observed. The technique requires minimal sample handling and solvent consumption. Using optimum conditions, low detection limits (0.01-5.61 ug/L) and good linearity (R(2)>0.95) were obtained. Repeatability and interday precision ranged from 3.0 to 16.8% and from 5.9 to 21.2%, respectively. Finally the optimized method was applied to real samples and carbaryl, triadimenol, spyroxamine, epoxiconazole, triflumizol and fenazaquin were detected in some of the analyzed samples. The obtained results indicated that the new method can be successfully applied for extraction and determination of pesticides in alcoholic beverages, increasing sample throughput.

Clinical Laboratory Methods

The purpose of this study was to confirm the presence of the metabolite FM-6-1 in rat feces and urine recovered during the main metabolism studies. Portions of the methanol fraction of 0- to 2-day urine and methanol extract of 0- to 2-day feces (~74 kBq) in each experimental group or sex of the high and low single-dose studies were combined and purified using silica gel column chromatography, fractioned according to the radioactive chromatograms and analyzed by TLC. The fraction corresponding to FM-6-1 was subjected to preparative TLC, and the radioactive band was extracted with acetone and then analyzed using gas chromatography-mass spectrometry (GC-MS) and compared with the FM-6-1 standard. The GC-MS results confirmed the presence of FM-6-1 in the urine and fecal sample.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
Store in a cool, dry, well-ventilated place, away from feed, food, children, and animals.
Store in a cool, dry, secure location. Do not store above 45 °C (113 °F).

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

Explore Compound Types